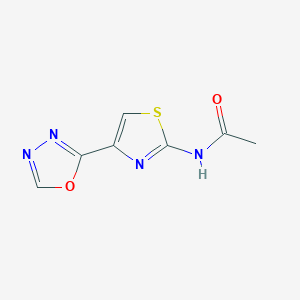

2-(4-(1,3,4-噁二唑-2-基)噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the hydrazide derivative on condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride undergoes dehydrative cyclization to yield N-((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo[d]thiazol-2-amine .Molecular Structure Analysis

Thiazoles have three possible orientations of the thiazole ring towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .科学研究应用

抗伤寒沙门氏菌活性

该化合物已被合成并评估其抗伤寒沙门氏菌活性 . 研究发现,该化合物对伤寒沙门氏菌表现出显著的活性,伤寒沙门氏菌是引起伤寒的细菌 .

细胞毒剂和酶抑制剂

该化合物已被研究作为细胞毒剂和酶抑制剂的潜在应用 . 已发现它与核酸、酶和球状蛋白相互作用,从而有助于其抗增殖作用 .

抗菌活性

该化合物已显示出对金黄色葡萄球菌、表皮葡萄球菌和大肠杆菌的抗菌活性 . 这些细菌是各种感染的常见原因,包括皮肤感染、肺炎和泌尿道感染 .

抗炎特性

该化合物已被广泛研究其抗炎特性 . 这使得它在治疗以炎症为特征的疾病方面具有潜在的用途,例如关节炎和哮喘 .

抗癌活性

该化合物已被研究其抗癌活性 . 已发现它通过靶向各种有助于癌细胞增殖的酶和蛋白质而具有不同的作用机制 .

抗惊厥活性

据报道,该化合物具有抗惊厥活性 . 这表明它可能在治疗以癫痫发作特征的疾病中使用,例如癫痫 .

抗抑郁活性

该化合物已被研究其作为抗抑郁剂的潜力 . 这表明它可能在治疗情绪障碍中使用,例如抑郁症 .

抗HIV活性

未来方向

The future directions for “N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, they could be used as lead compounds for rational drug designing .

作用机制

Target of Action

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide is a synthetic compound that has been found to exhibit significant biological activitySimilar compounds have shown moderate inhibition activity againstColletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani . These are all pathogenic fungi, suggesting that the compound may act on targets within these organisms.

Mode of Action

It is known that similar compounds interact with their targets by inhibiting key enzymes or disrupting essential biological processes . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the pathogenic fungi.

Biochemical Pathways

It can be inferred that the compound interferes with the normal functioning of the fungi, possibly by disrupting cell wall synthesis, protein synthesis, or other vital processes . The downstream effects of these disruptions would likely include inhibited growth and eventual death of the fungi.

Result of Action

The molecular and cellular effects of N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide’s action would likely include disruption of essential cellular processes in the target fungi, leading to inhibited growth and proliferation . At the molecular level, the compound may interact with key enzymes or other targets, altering their function and disrupting normal biochemical processes.

属性

IUPAC Name |

N-[4-(1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c1-4(12)9-7-10-5(2-14-7)6-11-8-3-13-6/h2-3H,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFRXXHQYPAMJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=NN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)

![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2375474.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2375477.png)

![5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2375478.png)

![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2375481.png)

![N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2375484.png)

![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)

![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2375486.png)

![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)